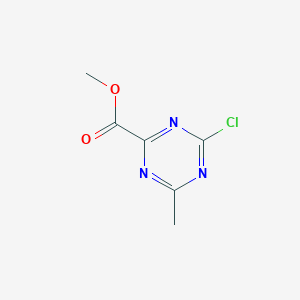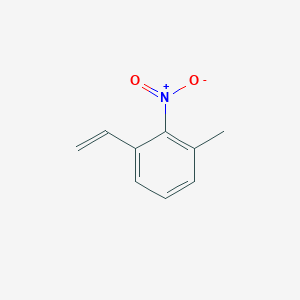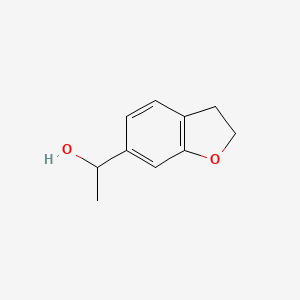
9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione typically involves the alkylation of 1,5-dimethoxyanthracene-9,10-dione with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene derivatives.
科学的研究の応用
1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione involves its interaction with cellular targets, such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair, thereby exerting its cytotoxic effects.
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: A basic anthraquinone structure without additional substituents.
1,5-Dimethoxyanthracene-9,10-dione: Similar structure but lacks the 2-methylallyl group.
2-Hydroxy-1,5-dimethoxyanthracene-9,10-dione: Contains a hydroxyl group instead of the 2-methylallyl group.
Uniqueness
1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione is unique due to the presence of the 2-methylallyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with biological targets and improve its solubility and stability compared to other anthraquinone derivatives.
特性
CAS番号 |
116162-03-9 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
1,5-dimethoxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O4/c1-11(2)10-12-8-9-14-17(20(12)24-4)19(22)13-6-5-7-15(23-3)16(13)18(14)21/h5-9H,1,10H2,2-4H3 |
InChIキー |
JCYAWXQHNJXZSK-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)

![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)


![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)




![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)

